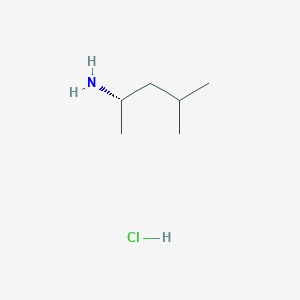

(2S)-4-methylpentan-2-amine hydrochloride

Description

(2S)-4-Methylpentan-2-amine hydrochloride (CAS: 71776-70-0) is a chiral amine salt with the molecular formula C₆H₁₆ClN and an average molecular mass of 137.65 g/mol . Structurally, it consists of a pentan-2-amine backbone with a methyl group at the 4-position and a hydrochloride counterion. The stereochemistry at the 2-position (S-configuration) makes it valuable in asymmetric synthesis and pharmaceutical applications.

Key physicochemical properties include:

- Density: ~0.766 g/cm³ (predicted)

- Boiling Point: ~108.4 °C (predicted)

- Solubility: Highly soluble in polar solvents such as isopropanol and acetone .

The compound is synthesized via stereoselective alkylation or reductive amination processes. Its stability under ambient conditions and catalytic utility in Grignard reactions and alkylation processes highlight its industrial relevance .

Properties

IUPAC Name |

(2S)-4-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOGOCSHKIAAIB-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-methylpentan-2-amine hydrochloride typically involves the alkylation of 4-methylpentan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves the following steps:

Alkylation: 4-methylpentan-2-amine is reacted with an alkyl halide in the presence of a base to form the desired amine.

Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of (2S)-4-methylpentan-2-amine hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The key steps include:

Raw Material Preparation: High-purity 4-methylpentan-2-amine and hydrochloric acid are prepared.

Reaction: The alkylation and hydrochloride formation reactions are carried out in large reactors under controlled temperature and pressure conditions.

Purification: The crude product is purified using crystallization or recrystallization techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-4-Methylpentan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(2S)-4-Methylpentan-2-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on biological systems, particularly its stimulant properties.

Medicine: Investigated for potential therapeutic uses, including as a stimulant or in the treatment of certain medical conditions.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-4-methylpentan-2-amine hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and focus. The compound targets specific receptors in the brain, modulating their activity and resulting in the observed stimulant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2S)-4-methylpentan-2-amine hydrochloride with structurally and functionally related compounds.

Structural and Physicochemical Comparison

Stability and Reactivity

- (2S)-4-Methylpentan-2-amine hydrochloride : Demonstrates enhanced stability due to the methyl group’s inductive effect, which reduces amine reactivity. However, it is hygroscopic and requires anhydrous storage .

- 2,4-Dimethylpentan-3-amine hydrochloride : Steric hindrance from two methyl groups reduces nucleophilicity but may compromise thermal stability during prolonged storage .

- (S)-Pentan-2-amine hydrochloride : The shorter chain increases susceptibility to racemization, especially in acidic or aqueous environments .

- Hexane-1,6-diamine dihydrochloride : The diamine structure increases polarity and water solubility but introduces oxidative instability, necessitating antioxidants for long-term storage .

Research Findings

- A 2023 study ranked structural analogs of (2S)-4-methylpentan-2-amine hydrochloride by similarity, highlighting 2,4-dimethylpentan-3-amine hydrochloride (75% similarity) and hexane-1,6-diamine dihydrochloride (71% similarity) as key comparators .

- Stability assays on related amines (e.g., MPPH in ) suggest microbial contamination (e.g., E. coli) accelerates degradation in biological matrices, though this is compound-specific .

Biological Activity

(2S)-4-methylpentan-2-amine hydrochloride, also known as 4-methyl-2-pentanamine hydrochloride, is an organic compound classified as an amine. Its chiral nature and structural properties have led to significant interest in its biological activity, particularly as a stimulant and potential nootropic agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C₅H₁₄ClN

- Molar Mass : Approximately 151.66 g/mol

- Chirality : The compound possesses a chiral center, leading to distinct biological activities compared to its stereoisomers.

The primary mechanism of action of (2S)-4-methylpentan-2-amine hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This neurotransmitter modulation results in enhanced alertness, energy, and cognitive focus.

Biological Activity

-

Stimulant Properties :

- Studies indicate that (2S)-4-methylpentan-2-amine hydrochloride exhibits significant stimulant effects similar to other compounds in its class, such as 1,3-dimethylamylamine (DMAA) and phenylethylamine. These effects are primarily attributed to its ability to elevate catecholamine levels in the brain.

-

Potential Nootropic Effects :

- Preliminary investigations suggest that this compound may enhance cognitive functions, making it a candidate for nootropic applications. Its effects on memory and learning are areas of ongoing research.

Comparative Analysis with Similar Compounds

The following table summarizes key properties and effects of (2S)-4-methylpentan-2-amine hydrochloride in comparison with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| (2S)-4-methylpentan-2-amine | Chiral amine | Stimulant; potential cognitive enhancer |

| 1,3-Dimethylamylamine | Similar amine group | Strong stimulant effects; controversial use |

| Phenylethylamine | Similar backbone | Naturally occurring; affects mood and cognition |

| 4-Aminobutyrate | Shorter chain | Involved in GABAergic neurotransmission |

Case Studies and Experimental Data

Recent studies have highlighted the biological effects of (2S)-4-methylpentan-2-amine hydrochloride:

-

Animal Studies :

- Research involving rodent models has shown that administration of this compound leads to increased locomotor activity, suggesting a direct stimulant effect on the central nervous system.

-

Human Trials :

- Limited human trials have indicated improvements in physical performance and mental alertness when using formulations containing (2S)-4-methylpentan-2-amine hydrochloride.

-

In Vitro Studies :

- Laboratory studies have demonstrated that this compound can enhance neurotransmitter release in neuronal cultures, supporting its role as a stimulant agent.

Applications in Various Fields

(2S)-4-methylpentan-2-amine hydrochloride is utilized across several domains:

- Pharmaceuticals : Investigated for potential therapeutic uses as a stimulant or cognitive enhancer.

- Sports Nutrition : Commonly found in pre-workout supplements aimed at improving energy and performance.

- Research : Used as a reagent in organic synthesis and for studying neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.